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Compound of Interest

Compound Name: 2-(Pentan-2-yl)azetidine

Cat. No.: B15239165 Get Quote

Disclaimer: Direct experimental data for 2-(Pentan-2-yl)azetidine is not readily available in the

public domain. This guide provides an in-depth overview of its expected chemical properties

based on the known chemistry of analogous 2-alkylazetidine derivatives. The information

herein is intended for researchers, scientists, and drug development professionals.

Introduction
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant

interest in medicinal chemistry due to their unique structural and chemical properties.[1] The

strained four-membered ring imparts a distinct reactivity profile compared to their larger five-

and six-membered ring counterparts.[2] The incorporation of an alkyl substituent at the 2-

position, as in 2-(Pentan-2-yl)azetidine, is expected to influence the molecule's steric and

electronic properties, thereby affecting its reactivity, basicity, and biological activity. This

document aims to provide a comprehensive technical overview of the anticipated chemical

properties of 2-(Pentan-2-yl)azetidine, drawing upon data from closely related 2-

alkylazetidines.

Physicochemical Properties (Predicted)
Quantitative data for 2-(Pentan-2-yl)azetidine is not available. The following table summarizes

typical physicochemical properties of simple azetidines and related 2-alkyl derivatives to

provide an estimate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15239165?utm_src=pdf-interest
https://www.benchchem.com/product/b15239165?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12257529/
https://pubs.acs.org/doi/10.1021/acs.joc.0c01310
https://www.benchchem.com/product/b15239165?utm_src=pdf-body
https://www.benchchem.com/product/b15239165?utm_src=pdf-body
https://www.benchchem.com/product/b15239165?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15239165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Predicted Value/Range for
2-(Pentan-2-yl)azetidine

Notes on Analogous
Compounds

Molecular Formula C9H19N ---

Molecular Weight 141.26 g/mol ---

Boiling Point Estimated 150-180 °C

Azetidine has a boiling point of

61-62 °C.[3] Alkyl substitution

will significantly increase the

boiling point.

pKa (of conjugate acid) Estimated 10.5 - 11.5

The pKa of the conjugate acid

of azetidine is 11.29.[3] The

alkyl group is expected to have

a minor electron-donating

effect, potentially slightly

increasing the basicity.

logP (Octanol/Water) Estimated 2.0 - 3.0

The pentyl group will increase

lipophilicity compared to

unsubstituted azetidine.

Appearance Colorless to pale yellow liquid
Simple azetidines are typically

liquids at room temperature.[3]

Solubility
Soluble in organic solvents;

sparingly soluble in water

Increased alkyl chain length

decreases water solubility.

Synthesis of 2-Alkylazetidines
Several synthetic routes have been developed for the preparation of 2-substituted azetidines.

The choice of method often depends on the desired substitution pattern and stereochemistry.

General Synthetic Strategies
From Azetidine-2-carboxylic Acids: Photochemical modifications of azetidine-2-carboxylic

acids can yield various alkyl azetidines. This method has been successfully applied for gram-

scale synthesis.[4][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://etheses.bham.ac.uk/id/eprint/8719/
https://etheses.bham.ac.uk/id/eprint/8719/
https://etheses.bham.ac.uk/id/eprint/8719/
https://www.researchgate.net/publication/392938931_Synthesis_of_Alkyl_Azetidines_via_Batch_and_Flow_Photochemistry
https://pubs.acs.org/doi/abs/10.1021/acs.orglett.5c00922
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15239165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Via Ring Closure of Oxiranes: A general and scalable two-step method involves the

synthesis of 2-arylazetidines from oxiranylmethyl-benzylamine derivatives. This kinetically

controlled reaction favors the formation of the strained four-membered ring over the

thermodynamically more stable five-membered pyrrolidine ring.[2] While demonstrated for 2-

aryl derivatives, this approach could potentially be adapted for 2-alkylazetidines.

From Azetines: The catalytic hydrogenation of 2-azetines provides a route to saturated

azetidines. This method allows for the chemoselective saturation of the endocyclic double

bond.[6]

Cycloaddition Reactions: [2+2] cycloaddition reactions between imines and alkenes can be a

powerful tool for constructing the azetidine ring, although this often leads to azetidin-2-ones

(β-lactams). Subsequent reduction would be necessary to obtain the fully saturated

azetidine.

Representative Experimental Protocol: Synthesis of 2-
Arylazetidines from Oxiranes[2]
This protocol describes the synthesis of 2,3-disubstituted azetidines and can be conceptually

adapted for 2-alkyl derivatives.

Step 1: Synthesis of Oxiranylmethyl-benzylamine Intermediate

To a solution of the primary or secondary amine (e.g., benzylamine) in a suitable solvent such

as tetrahydrofuran (THF), epichlorohydrin is added dropwise at 0 °C. The reaction mixture is

stirred at room temperature for several hours until completion, as monitored by thin-layer

chromatography (TLC). The solvent is removed under reduced pressure, and the residue is

purified by column chromatography on silica gel to yield the oxiranylmethyl-benzylamine

intermediate.

Step 2: Cyclization to the Azetidine Ring

The oxiranylmethyl-benzylamine intermediate is dissolved in dry THF and cooled to -78 °C

under an inert atmosphere (e.g., argon). A strong base, such as a mixture of lithium

diisopropylamide (LDA) and potassium tert-butoxide, is added slowly. The reaction is stirred at

low temperature for a specified period before being quenched with a proton source (e.g.,
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saturated ammonium chloride solution). The product is extracted with an organic solvent, and

the combined organic layers are dried and concentrated. Purification by column

chromatography affords the 2-substituted azetidine.

General Synthesis of 2-Substituted Azetidines

Primary/Secondary Amine Oxiranylmethyl-amine
Intermediate

Step 1

Epichlorohydrin

2-Substituted AzetidineStep 2: Cyclization

Strong Base
(e.g., LDA/KOtBu)

Click to download full resolution via product page

Figure 1. General workflow for the synthesis of 2-substituted azetidines from oxiranes.

Reactivity of the Azetidine Ring
The reactivity of azetidines is dominated by the strain of the four-membered ring, making them

susceptible to ring-opening reactions under certain conditions.

Ring-Opening Reactions
Concentrated acids, such as hydrochloric acid, can induce the ring-opening of azetidines upon

heating.[7] The regioselectivity of ring-opening in a 2-substituted azetidine will depend on the

nature of the substituents and the reaction conditions.

N-Functionalization
The nitrogen atom of the azetidine ring behaves as a typical secondary amine and can undergo

various functionalization reactions, including:

Alkylation: Reaction with alkyl halides in the presence of a base.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent.

C-H Functionalization
Direct functionalization of the C-H bonds of the azetidine ring is a more advanced strategy. For

instance, α-lithiation of N-Boc protected azetidines has been reported, allowing for the

introduction of various electrophiles at the 2-position.[2]

2-(Pentan-2-yl)azetidine

Ring-Opened Product

Acid-catalyzed
ring-opening

N-Alkylated Azetidine

Alkylation (R-X)

N-Acylated Azetidine

Acylation (RCOCl)

C2-Functionalized Azetidine

α-Lithiation and
Electrophilic Quench

Click to download full resolution via product page

Figure 2. Key reactivity pathways for a 2-substituted azetidine.

Spectroscopic Characterization (Predicted)
The structural elucidation of 2-(Pentan-2-yl)azetidine would rely on standard spectroscopic

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton spectrum is expected to be complex due to the number of aliphatic

protons. Key signals would include the multiplets for the protons on the azetidine ring,

typically found in the range of 2.0-4.0 ppm. The protons of the pentyl group would appear in

the upfield region (0.8-1.5 ppm).

13C NMR: The carbon spectrum would show distinct signals for the three carbons of the

azetidine ring and the five carbons of the pentyl group. The carbons attached to the nitrogen

atom would be deshielded and appear further downfield.
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2D NMR: Techniques such as COSY, HSQC, and HMBC would be essential for

unambiguously assigning the proton and carbon signals and confirming the connectivity of

the molecule.

Mass Spectrometry (MS)
Electron Ionization (EI): EI-MS would likely show a molecular ion peak (M+•) at m/z 141.

Fragmentation patterns would involve cleavage of the pentyl group and fragmentation of the

azetidine ring.

Chemical Ionization (CI): CI-MS would exhibit a prominent protonated molecular ion peak

([M+H]+) at m/z 142, confirming the molecular weight.

Biological Activity and Drug Development Potential
Azetidine-containing compounds have shown a wide range of biological activities, including

anticancer, antibacterial, and anti-inflammatory properties.[1] The azetidine moiety is

considered a valuable scaffold in drug discovery as it can impart desirable properties such as

increased metabolic stability and improved pharmacokinetic profiles. The 2-(Pentan-2-yl)

substituent in the target molecule could potentially interact with hydrophobic pockets in

biological targets. The specific biological activity of 2-(Pentan-2-yl)azetidine would need to be

determined through biological screening assays.

Conclusion
While specific experimental data on 2-(Pentan-2-yl)azetidine is currently lacking, a

comprehensive understanding of its chemical properties can be inferred from the extensive

literature on related 2-alkylazetidine derivatives. This guide provides a foundational

understanding of its likely physicochemical properties, synthetic accessibility, reactivity, and

spectroscopic signatures. The information presented here should serve as a valuable resource

for researchers and scientists interested in the exploration and application of this and similar

azetidine-based molecules in drug discovery and development. Further experimental

investigation is required to fully elucidate the precise chemical and biological profile of 2-
(Pentan-2-yl)azetidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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